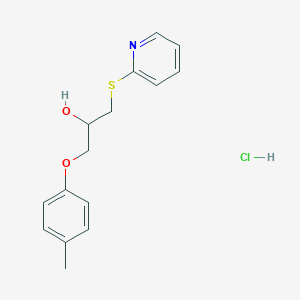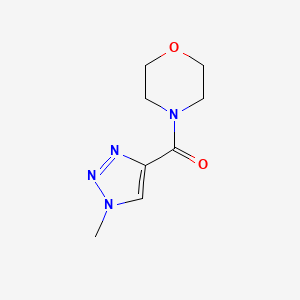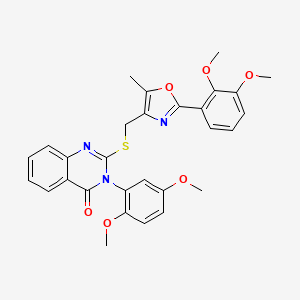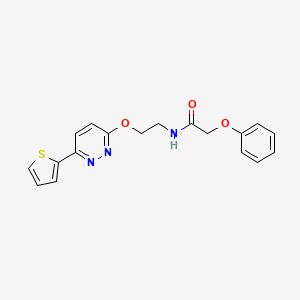
1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as PTOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTOP is a chiral molecule that belongs to the class of β-adrenoceptor agonists and has been found to have a unique mechanism of action.
Scientific Research Applications
Synthesis and Derivatization
- Synthesis methods for related compounds often involve complex chemical reactions, including alkylation, ring closure, and the use of specific catalysts or conditions to achieve desired structures. For example, the synthesis of derivatives with potential α1 receptor antagonistic activity showcases complex synthesis strategies involving the reaction of pyridine derivatives with various agents (J. Hon, 2013).
Pharmacological Potential
- Some compounds structurally related to "1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride" are investigated for their potential pharmacological properties, such as κ-opioid receptor antagonism, which could have implications for treating depression and addiction disorders (S. Grimwood et al., 2011).
Chemical Properties and Applications
- The study and development of novel compounds often involve detailed characterization, including spectroscopic studies and crystal structure determination, to understand their chemical properties and potential applications. For example, the identification and derivatization of selected cathinones provide insights into their chemical behavior and potential for forensic applications (J. Nycz et al., 2016).
Material Science and Catalysis
- Research on compounds with pyridine and alcohol functionalities has led to the development of new materials and catalysts, demonstrating the diverse applications of these chemical structures in material science and catalysis. The synthesis and characterization of a nonanuclear Ni(II) cluster from a pyridyl-alcohol ligand indicate potential applications in catalysis and material science (Alexandre Massard et al., 2014).
properties
IUPAC Name |
1-(4-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S.ClH/c1-12-5-7-14(8-6-12)18-10-13(17)11-19-15-4-2-3-9-16-15;/h2-9,13,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBBAASABVJPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylthio)-3-(p-tolyloxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)
![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)
![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)



![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)


![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)

![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)